molecular formula C8H5NO4 B598242 4-Nitrobenzofuran-3(2H)-one CAS No. 1199783-06-6

4-Nitrobenzofuran-3(2H)-one

Cat. No.: B598242
CAS No.: 1199783-06-6
M. Wt: 179.131
InChI Key: WEPQVVSBNQBVCO-UHFFFAOYSA-N
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Description

Strategic Approaches to the Benzofuranone Core Synthesis

The construction of the benzofuranone scaffold is a critical step and can be achieved through both classical and modern chemical reactions. chemistryviews.orgresearchgate.net Benzofuranones are heterocyclic compounds frequently found in natural products and biologically active molecules. chemistryviews.org

Classical methods often rely on intramolecular reactions to form the five-membered furanone ring fused to the benzene (B151609) ring.

Intramolecular Friedel–Crafts Acylation: A common and traditional strategy for synthesizing the benzofuranone core is through an intramolecular Friedel–Crafts-type condensation of an α-phenoxycarbonyl compound. oregonstate.edu This method is particularly effective when the regiochemical outcome is predictable, for instance, when only one ortho position on the benzene ring is available for cyclization. oregonstate.edu However, when both ortho positions are unsubstituted, mixtures of regioisomers can be common, with the sterically less-hindered product often being favored. oregonstate.edu Lewis acids like aluminum chloride (AlCl₃) are typically used to promote this cyclization, often at elevated temperatures. niscpr.res.in

Modifications of Fischer Indole (B1671886) Synthesis: While the Fischer indole synthesis is primarily for indoles, modifications of its principles can be adapted for oxygen-containing heterocycles. This would typically involve the acid-catalyzed cyclization of a suitably substituted phenylhydrazone analogue, where an oxygen-containing linker replaces a nitrogen atom.

Contemporary synthetic chemistry offers a range of catalytic methods that provide greater efficiency, selectivity, and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Transition Metal-Catalyzed Cyclizations:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing benzofuranone rings. One approach involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation. organic-chemistry.org Another method is the Pd-catalyzed hydroesterification of alkenylphenols. organic-chemistry.org

Gold-Catalyzed Cycloisomerization: Gold catalysts, such as Ph₃PAuCl, can effectively catalyze the cycloisomerization of o-alkynyl phenols to yield benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the synthesis of benzofuran-3(2H)-ones. For example, Rh(II)-catalyzed reactions of α-diazo ketones derived from 2-alkoxyphenylacetic acids can lead to the formation of the benzofuranone ring through an intramolecular carbene C-H insertion. scielo.org.mxorganic-chemistry.org

Copper-Catalyzed Cyclizations: Copper salts, such as CuBr, can catalyze the coupling and cyclization of terminal alkynes with o-hydroxybenzaldehydes derivatives to form benzofuran (B130515) structures. organic-chemistry.orgresearchgate.net

The following table summarizes various catalytic methods for the synthesis of the benzofuranone core:

Table 1: Modern Catalytic Methods for Benzofuranone Synthesis

Catalyst Type Reaction Type Starting Materials Reference
Palladium (Pd) C-H Activation/C-O Formation Phenylacetic acids organic-chemistry.org
Palladium (Pd) Hydroesterification Alkenylphenols organic-chemistry.org
Gold (Au) Cycloisomerization o-Alkynyl phenols chemistryviews.orgresearchgate.net
Rhodium (Rh) Intramolecular C-H Insertion α-Diazo ketones scielo.org.mxorganic-chemistry.org
Copper (Cu) Coupling/Cyclization Terminal alkynes & o-hydroxybenzaldehydes organic-chemistry.orgresearchgate.net

Introduction of the Nitro Group and its Regioselective Placement in Benzofuranone Systems

The introduction of a nitro group onto the benzofuranone ring requires careful consideration of regioselectivity. The directing effects of the existing substituents on the benzene ring play a crucial role.

Direct nitration of a pre-formed benzofuran-3(2H)-one can be achieved using standard nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid. vulcanchem.com The position of nitration is directed by the electron-withdrawing nature of the lactone group and any other substituents present on the aromatic ring. vulcanchem.com For instance, nitration of 3-propyl-2(3H)-benzofuranone yields the 5-nitro derivative. vulcanchem.com This indicates that the electrophilic substitution occurs at the positions meta to the deactivating carbonyl group and ortho/para to the activating ether oxygen.

An alternative and often more regioselective strategy is to start with a building block that already contains the nitro group in the desired position. This approach avoids the potential for isomer formation during the nitration step.

Using Nitrophenols: A common starting material is a substituted nitrophenol. For example, 4-nitrophenol (B140041) can be converted in several steps to a key intermediate for the synthesis of 2-butyl-5-nitrobenzofuran. ias.ac.inresearchgate.net

Using Nitroalkenes: A novel method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. oregonstate.edunih.govnsf.gov This reaction proceeds via a Diels-Alder cycloaddition followed by elimination and cyclization to form highly substituted benzofuranones with excellent regiochemical control. oregonstate.eduresearchgate.net This method allows for the programmable substitution at any position of the benzofuranone core. oregonstate.edunih.govnsf.gov

Targeted Synthesis of 4-Nitrobenzofuran-3(2H)-one from Defined Starting Materials

A plausible synthetic route to this compound involves starting with a pre-nitrated phenol (B47542) derivative to ensure the correct regiochemistry of the nitro group. One such synthesis involves the cyclization of 2-chloro-N-(2-hydroxy-5-nitrophenyl)acetamide.

Another documented synthesis starts from 5-nitrobenzofuran-3(2H)-one, which is then subjected to further reactions. cuestionesdefisioterapia.com While this is a different isomer, the general principles of synthesis from a pre-nitrated precursor are illustrated. For example, 5-nitrobenzofuran-3(2H)-one can be prepared by the cyclization of the corresponding phenoxyacetic acid. cuestionesdefisioterapia.com

A specific synthesis for a related compound, 6-chloro-4-nitrobenzofuran-3(2H)-one, has been reported. nih.gov This synthesis starts from a substituted 2'-hydroxyacetophenone (B8834) and proceeds through a chalcone (B49325) intermediate which then undergoes oxidative cyclization to form a 2-benzylidenebenzofuran-3(2H)-one structure. nih.gov This highlights a modular approach where the substitution pattern on the final product is determined by the choice of starting materials.

The following table lists the compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
This compound
3-Propyl-2(3H)-benzofuranone
5-Nitro-3-propyl-2(3H)-benzofuranone
2-Butyl-5-nitrobenzofuran
4-Nitrophenol
3-Hydroxy-2-pyrone
5-Nitrobenzofuran-3(2H)-one
6-Chloro-4-nitrobenzofuran-3(2H)-one
2-Benzylidenebenzofuran-3(2H)-one
Phenylacetic acid
o-Alkynyl phenol
α-Diazo ketone
Terminal alkyne
o-Hydroxybenzaldehyde
2'-Hydroxyacetophenone
Aluminum chloride
Nitric acid
Sulfuric acid
Ph₃PAuCl
CuBr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-6-4-13-7-3-1-2-5(8(6)7)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPQVVSBNQBVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CC=C2O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698422
Record name 4-Nitro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199783-06-6
Record name 4-Nitro-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitrobenzofuran 3 2h One and Its Analogues

Derivatization Strategies for 4-Nitrobenzofuran-3(2H)-one Analogs

Derivatization is a common technique used to modify the structure of a molecule to create new compounds with potentially different properties. sigmaaldrich.com For this compound analogs, this often involves reactions at various positions on the benzofuranone core.

Hydroxylated benzofuranone intermediates are key precursors in the synthesis of various analogs. The hydroxyl groups on these molecules can be readily alkylated or acylated to introduce a wide range of functional groups.

For instance, the synthesis of 6-hydroxybenzofuran-3(2H)-one and 4,6-dihydroxybenzofuran-3(2H)-one can be achieved through a Hoesch acylation of resorcinol (B1680541) or phloroglucinol (B13840) with chloroacetonitrile, followed by hydrolysis. arabjchem.org These hydroxylated intermediates can then undergo further reactions. Alkylation of the hydroxyl group is a common strategy. arabjchem.org

Acylation of hydroxylated benzofuranones is another important derivatization method. For example, 2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanone can be reacted with pentanoyl chloride to yield 2-(2-(4-methoxyphenyl)-2-oxoethyl)-4-nitrophenyl pentanoate. researchgate.net This acylation step is a key transformation in the synthesis of certain benzofuranone derivatives. researchgate.net The general principle of converting alcohols to esters through acylation is a fundamental reaction in organic synthesis. libretexts.org

A study on the synthesis of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives provides another example of derivatization. researchgate.net In this work, various alkoxy groups were introduced, demonstrating the versatility of modifying the benzofuranone scaffold. researchgate.net

Here is a table summarizing some acylation reactions on hydroxylated benzofuranone intermediates:

Starting MaterialReagentProductReference
2-(2-hydroxy-5-nitrophenyl)-1-(4-methoxyphenyl)ethanonePentanoyl chloride2-(2-(4-methoxyphenyl)-2-oxoethyl)-4-nitrophenyl pentanoate researchgate.net
6-hydroxybenzofuran-3(2H)-onePalmitoyl chloride3-(sulfamoyloxy)benzofuran-6-yl palmitoylsulfamate nih.gov

Condensation reactions are crucial for forming carbon-carbon bonds and are widely used to synthesize derivatives of this compound. libretexts.orgwikipedia.org The most common type is the aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, which involves the reaction of a benzofuran-3(2H)-one with an aldehyde or ketone. wikipedia.orgrsc.org

This reaction can be carried out under acidic or basic conditions. rsc.org For example, benzofuran-3(2H)-one can be reacted with various benzaldehydes in glacial acetic acid with a few drops of hydrochloric acid to produce aurone (B1235358) derivatives. rsc.org A study reported the synthesis of a series of aurones by condensing N-(un)substituted quinolone-3-carbaldehydes with (un)substituted benzofuran-3(2H)-ones using sodium hydroxide (B78521) in ethanol (B145695) under microwave irradiation. arabjchem.org

The reactivity of the aldehyde component can be influenced by the substituents on the aromatic ring. For instance, the presence of a nitro group on benzaldehyde (B42025) can affect the outcome of the Claisen-Schmidt condensation.

Here is a table summarizing various condensation reactions with the benzofuranone moiety:

Benzofuranone ReactantAldehyde/Ketone ReactantCatalyst/ConditionsProduct TypeReference
Benzofuran-3(2H)-oneBenzaldehyde, 4-(dimethylamino)benzaldehyde, or 4-nitrobenzaldehydeGlacial acetic acid, HCl(Z)-Aurone derivatives rsc.org
(Un)substituted benzofuran-3(2H)-onesN-(Un)substituted quinolone-3-carbaldehydes10 mol% NaOH, ethanol, microwaveAurone derivatives arabjchem.org
6-hydroxybenzofuran-3(2H)-one4-(2-(piperidin-1-yl)ethoxy)benzaldehydeDMSO, 80°C(Z)-6-hydroxy-2-(4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzofuran-3(2H)-one
Benzofuran-3(2H)-oneα,β-Dicarbonyl compoundsClay, microwave irradiationAurone derivatives sciforum.net

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.ukscribd.comsolubilityofthings.com This allows for the synthesis of a wide array of derivatives from a common intermediate.

A key functional group interconversion in the context of this compound derivatives is the reduction of the nitro group. For example, the nitro group of 2-(N,N-dimethyl/diphenyl-aminophenyl)-5-substituted-benzothiazoles, which can be considered analogs, was reduced to an amine group using Pd(OAc)₂ in ethanol. mdpi.com This resulting amine can then be further reacted, for instance, with an aldehyde to form an imine. mdpi.com

Another important interconversion is the conversion of a hydroxyl group to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a nucleophile. ub.eduvanderbilt.edu This two-step process allows for the introduction of various functionalities. For example, an alcohol can be converted to an alkyl halide through this method. ub.edu

The ketone group in the benzofuranone ring can also be a site for functional group interconversion. For instance, it can be reduced to a secondary alcohol.

Here is a table summarizing some functional group interconversions:

Starting Functional GroupReagentsResulting Functional GroupReference
NitroPd(OAc)₂, ethanolAmine mdpi.com
HydroxylTsCl, pyrTosylate (good leaving group) ub.edu
KetoneNot specifiedSecondary alcohol
AlcoholMsCl, Et₃N, CH₂Cl₂ then LiCl, DMFAlkyl chloride ub.edu

Condensation Reactions with the Benzofuranone Moiety

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsemanticscholar.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its analogs.

One key aspect of green chemistry is the use of environmentally benign solvents or even solvent-free conditions. mdpi.com For example, the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds has been achieved under solventless conditions using clay as a catalyst and microwave irradiation. sciforum.net Similarly, the synthesis of chalcone (B49325) derivatives, which are structurally related to aurones, has been performed using a solvent-free aldol condensation by grinding the reactants with sodium hydroxide. rsc.org

The use of safer catalysts is another important principle. rasayanjournal.co.in Iodide salts have been employed as catalysts for the oxidative coupling of benzofuran-3(2H)-ones with acids and amines, using air as the oxidant, which is an environmentally friendly approach. acs.org Photocatalysis is also emerging as a sustainable method. For instance, lead-free Cs₂AgBiBr₆ nanocrystals have been used for the photocatalytic synthesis of 2-hydroxy-benzofuran-3(2H)-ones under an air atmosphere at room temperature. rsc.org

Microwave-assisted synthesis is another green technique that can reduce reaction times and improve yields. rasayanjournal.co.in The synthesis of aurone derivatives from N-(un)substituted quinolone-3-carbaldehydes and benzofuran-3(2H)-ones has been successfully carried out using microwave irradiation. arabjchem.org

The twelve principles of green chemistry, introduced by Anastas and Warner, provide a framework for developing more sustainable synthetic methodologies. mdpi.com These include waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. mdpi.com

Here is a table summarizing some green chemistry approaches applied to benzofuranone synthesis:

Green Chemistry ApproachReactionConditionsBenefitsReference
Solvent-free synthesisAldol condensation of benzofuran-3(2H)-one and benzaldehydesGrinding with NaOHAvoids organic solvents rsc.org
Microwave-assisted synthesisCondensation of benzofuran-3(2H)-ones and quinolone-3-carbaldehydesNaOH, ethanol, microwaveReduced reaction time, good yields arabjchem.org
PhotocatalysisSynthesis of 2-hydroxy-benzofuran-3(2H)-ones from 4-hydroxycoumarinsCs₂AgBiBr₆ nanocrystals, air atmosphere, room temperatureEnvironmentally friendly, sustainable rsc.org
Use of benign oxidantOxidative coupling of benzofuran-3(2H)-ones with acids and aminesIodide salt catalyst, air as oxidantAvoids toxic and expensive oxidants acs.org
Solventless, microwave-assisted synthesisCondensation of benzofuran-3(2H)-one with α,β-dicarbonyl compoundsClay catalyst, microwaveAvoids solvents, rapid reaction sciforum.net

Reactivity and Mechanistic Investigations of 4 Nitrobenzofuran 3 2h One

Electrophilic and Nucleophilic Characteristics of the 4-Nitrobenzofuran-3(2H)-one System

The electronic nature of this compound is characterized by a significant polarization due to the presence of strongly electron-withdrawing groups. The nitro group (-NO₂) at the 4-position and the carbonyl group (C=O) at the 3-position synergistically pull electron density from the aromatic and heterocyclic ring systems. This inductive and resonance-based electron withdrawal creates distinct regions of electrophilicity (electron deficiency) and nucleophilicity (electron richness) within the molecule.

Electrophilic Centers: The primary electrophilic sites in this compound are the carbonyl carbon at the 3-position and the carbon atoms of the aromatic ring, particularly those ortho and para to the nitro group. The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. The nitro group further enhances the electrophilicity of the benzene (B151609) ring, making it susceptible to nucleophilic attack, a characteristic less common for unsubstituted benzene. uomustansiriyah.edu.iqimperial.ac.uk Computational studies on similar nitroaromatic compounds, such as 4-nitrobenzonitrile, show significant positive partial charges on the carbon atoms attached to electron-withdrawing groups, identifying them as likely sites for nucleophilic attack. wuxiapptec.comvaia.com

Nucleophilic Centers: The main nucleophilic site within the this compound molecule is the oxygen atom of the carbonyl group, which possesses lone pairs of electrons. The oxygen atom of the furan (B31954) ring also contributes to the molecule's nucleophilic character, although its electron-donating capacity is diminished by the adjacent electron-withdrawing carbonyl group and the nitro group on the benzene ring. vaia.comambeed.com

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound
SiteTypeRationale
Carbonyl Carbon (C3)ElectrophilicPolarized C=O bond, adjacent to electron-withdrawing groups. ambeed.com
Aromatic Ring CarbonsElectrophilicStrong deactivation by the -NO₂ group enhances susceptibility to nucleophilic attack. wuxiapptec.com
Carbonyl Oxygen (O3)NucleophilicPossesses lone pairs of electrons. vaia.com
Furan Ring Oxygen (O1)NucleophilicLone pairs available, though delocalized and influenced by adjacent withdrawing groups.

Reactions Involving the Carbonyl Group at the 3-Position

The ketone functionality at the 3-position is a key center for reactivity in the this compound system. It readily participates in nucleophilic addition and reduction reactions.

The electrophilic carbonyl carbon is a prime target for attack by nucleophiles. ambeed.com This reaction typically involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. libretexts.org A variety of nucleophiles can participate in this reaction, leading to a diverse range of products.

While specific studies on this compound are limited, related benzofuran-2(3H)-one systems are known to undergo nucleophilic addition to the carbonyl group. ambeed.com The presence of the nitro group in the 4-position is expected to further activate the carbonyl group towards nucleophilic attack due to its electron-withdrawing nature. Synthesis of related aurone (B1235358) structures, such as 6-chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one, involves a condensation reaction at the C2 position, which proceeds via initial interaction with the C3-carbonyl. nih.gov

The ketone group in this compound can be reduced to a secondary alcohol, 4-nitro-2,3-dihydrobenzofuran-3-ol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly employed for this transformation. ambeed.comlibretexts.orgrsc.org

A significant challenge in the reduction of this molecule is achieving chemoselectivity. Both the ketone and the nitro group are reducible functional groups. Lithium aluminium hydride is a powerful reducing agent that would likely reduce both the ketone and the nitro group. Sodium borohydride is a milder reducing agent and typically does not reduce nitro groups under standard conditions, making it a more suitable candidate for the selective reduction of the ketone. masterorganicchemistry.com However, the reactivity can be influenced by the specific reaction conditions.

Recent research has focused on developing highly chemoselective methods for the reduction of aromatic nitro compounds in the presence of other reducible functionalities like ketones and esters. nih.govorganic-chemistry.org For instance, systems like NaBH₄-FeCl₂ have been shown to selectively reduce nitro groups while leaving ester groups intact, highlighting the possibility of tuning reaction conditions to target a specific group. researchgate.netthieme-connect.com In the case of this compound, careful selection of the reducing agent and reaction conditions would be crucial to selectively obtain either the corresponding alcohol (by ketone reduction) or the amino derivative (by nitro group reduction). A study on the transformation of a dearomatized adduct of 2-nitrobenzofuran (B1220441) used sodium borohydride in the presence of nickel chloride to achieve reduction of the nitro group and subsequent lactamization. rsc.org

Table 2: Potential Reduction Products of this compound
Reagent SystemPotential Major ProductSelectivity
NaBH₄ (mild conditions)4-Nitro-2,3-dihydrobenzofuran-3-olKetone reduction favored. masterorganicchemistry.com
LiAlH₄4-Amino-2,3-dihydrobenzofuran-3-olNon-selective; reduces both ketone and nitro group. libretexts.org
Zn/NH₄Cl, H₂O4-Amino-benzofuran-3(2H)-oneHigh selectivity for nitro group reduction reported for other nitroarenes. organic-chemistry.org
B₂(OH)₄ / 4,4'-bipyridine4-Amino-benzofuran-3(2H)-oneMetal-free, highly chemoselective for nitro group reduction. nih.gov

Nucleophilic Addition Reactions

Reactivity of the Furan Ring in this compound

The furan ring, integrated into the benzofuranone core, exhibits its own characteristic reactivity, which is significantly modulated by the substituents on the benzene ring.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com In this compound, the benzene ring is strongly deactivated towards EAS by the electron-withdrawing nitro group, which is a meta-director. youtube.comnumberanalytics.com The carbonyl group of the lactone also contributes to the deactivation. Conversely, the furan oxygen is an activating, ortho-para directing group. libretexts.orglibretexts.org

A particularly important aspect of the reactivity of nitrobenzofurans is their propensity to undergo ring-opening and cycloaddition reactions. wikipedia.orgsigmaaldrich.com The electron-deficient nature of the system makes it an excellent candidate for dearomative cycloaddition reactions.

Ring-Opening: Research has shown that 3-nitrobenzofurans are highly susceptible to nucleophilic attack, which can lead to the opening of the furan ring. researchgate.net This process, often involving sequential Michael and retro-oxa-Michael reactions, underscores the high reactivity of the nitro-substituted furan system. It is plausible that this compound would exhibit similar reactivity, where a nucleophile could attack the electron-deficient ring system, initiating a cascade that results in the cleavage of the furan ring. Ring-contraction reactions have also been observed in related chromene systems to yield benzofurans. clockss.org

Cycloaddition Reactions: The electron-deficient benzofuranone system can act as a dienophile or a dipolarophile in various cycloaddition reactions. These reactions provide powerful methods for the construction of complex polycyclic and spirocyclic frameworks. mdpi.comrsc.orgglobalauthorid.com For instance, phosphine-catalyzed [3+2] cycloadditions of benzofuranone-derived olefins with allenoates have been developed to produce spiro-benzofuranones with high stereoselectivity. rsc.orgresearchgate.net Dearomative Diels-Alder reactions of benzofurans have also been reported, allowing for the synthesis of intricate polycyclic systems. researchgate.netresearchgate.net While the dienophile in a typical Diels-Alder reaction is electron-deficient, the this compound could potentially participate in inverse-electron-demand Diels-Alder reactions or act as a 2π component in [3+2] or [4+2] cycloadditions with suitable reaction partners. mdpi.com

Electrophilic Substitution Patterns

Influence of the Nitro Group on Aromatic and Heterocyclic Reactivity

The presence of a nitro group (NO₂) at the 4-position of the benzofuran-3(2H)-one core profoundly influences the molecule's reactivity. This influence stems primarily from the strong electron-withdrawing nature of the nitro group, which modulates the electron density distribution across both the aromatic benzene ring and the heterocyclic furanone ring.

The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This property significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions. The electron density of the aromatic ring is substantially diminished, making it less susceptible to attack by electrophiles.

Conversely, this electron-withdrawing effect activates the benzene ring towards nucleophilic aromatic substitution (NAS). The positions ortho and para to the nitro group become electron-deficient and are thus more susceptible to attack by nucleophiles. In the case of this compound, this would enhance the reactivity of positions 5 and 3 (within the benzene ring context, though position 3 is part of the heterocyclic ring) towards nucleophilic attack.

Theoretical studies using DFT methods on 2- and 3-nitrobenzofurans have demonstrated that a strong electron-acceptor group, like the nitro group, enhances the dienophilic character of the benzofuran (B130515) ring system. sciforum.net This increased electrophilicity makes the molecule a better candidate for reactions such as polar Diels-Alder reactions. sciforum.net

The following table summarizes the expected effects of the nitro group on the reactivity of the benzene ring in this compound:

Reaction TypeEffect of 4-Nitro GroupActivated/Deactivated Positions
Electrophilic Aromatic Substitution (EAS)DeactivationAll positions deactivated
Nucleophilic Aromatic Substitution (NAS)ActivationPositions 5 and (theoretically) 3 are activated

The nitro group itself is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction. The reduction of the nitro group can lead to a range of products depending on the reducing agent and reaction conditions.

Common reduction pathways for nitroarenes include:

Complete reduction to an amino group (-NH₂) using reagents like H₂/Pd, Sn/HCl, or Fe/HCl. This transformation is fundamental in organic synthesis, as it converts an electron-withdrawing group into an electron-donating group, thereby altering the reactivity of the aromatic ring.

Partial reduction to intermediate oxidation states such as nitroso (-NO), hydroxylamino (-NHOH), or azoxy (-N=N(O)-) compounds. These transformations can be achieved using specific reducing agents and carefully controlled reaction conditions.

In the context of nitro-substituted benzofurans, the nitro group can be reduced to an amine. This transformation can also be a key step in the synthesis of more complex heterocyclic systems. For example, the reduction of a nitro group can be a precursor step for subsequent cyclization reactions.

The bioreduction of nitro groups is also a known metabolic pathway, where cellular components can reduce the nitro group to form reactive intermediates that may exhibit cytotoxic effects. While outside the scope of purely chemical reactivity, it highlights the susceptibility of the nitro group to reduction.

The following table outlines potential reduction products of the nitro group in this compound:

Reducing Agent/ConditionPotential ProductFunctional Group
H₂, Pd/C or Sn, HCl4-Aminobenzofuran-3(2H)-oneAmino (-NH₂)
Zn, NH₄Cl4-(Hydroxylamino)benzofuran-3(2H)-oneHydroxylamino (-NHOH)
Na₂S₂O₄4-Aminobenzofuran-3(2H)-oneAmino (-NH₂)

Electron-Withdrawing Effects and Activation/Deactivation of the Benzene Ring

Base-Catalyzed Reactions and Condensations involving this compound

The benzofuran-3(2H)-one moiety possesses an active methylene (B1212753) group at the 2-position, flanked by a carbonyl group and the furan oxygen. The protons at this position are acidic and can be abstracted by a base to form an enolate or a related carbanionic species. This enolate is a key reactive intermediate in a variety of base-catalyzed reactions and condensations. ambeed.comnptel.ac.in

The presence of the electron-withdrawing 4-nitro group would be expected to further increase the acidity of the C-2 protons, facilitating enolate formation. This enhanced acidity makes this compound a good substrate for reactions such as:

Aldol (B89426) Condensation: The enolate of this compound can react with aldehydes or ketones to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to yield α,β-unsaturated carbonyl compounds. For instance, condensation with aromatic aldehydes would lead to 2-benzylidene-4-nitrobenzofuran-3(2H)-ones.

Claisen Condensation: Reaction with an ester in the presence of a strong base can lead to the formation of a β-keto ester at the 2-position.

Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.

Alkylation: The enolate can be alkylated using alkyl halides.

Research on related 2-nitrobenzofurans has shown that they can undergo base-catalyzed (4+2) cycloaddition reactions. researchgate.net Similarly, 3-nitrobenzofurans have been shown to be more reactive than 3-nitroindoles in cycloaddition reactions. bohrium.com These findings suggest that the nitro-substituted benzofuran scaffold is highly susceptible to base-mediated transformations. Recent studies have also highlighted base-catalyzed three-component reactions for synthesizing highly decorated pyridine (B92270) derivatives, showcasing the versatility of base-catalyzed methodologies. organic-chemistry.org

A study on the synthesis of 2-benzylidenebenzofuran-3(2H)-ones involved the condensation of substituted benzofuran-3(2H)-ones with various aldehydes. nih.gov This type of reaction is a classic example of a base-catalyzed condensation at the C-2 position.

The following table provides examples of potential base-catalyzed reactions with this compound:

Reaction TypeReagentPotential Product Class
Aldol CondensationBenzaldehyde (B42025), Base (e.g., NaOH)2-Benzylidene-4-nitrobenzofuran-3(2H)-one
Claisen CondensationEthyl acetate, Strong Base (e.g., NaOEt)2-Acetoacetyl-4-nitrobenzofuran-3(2H)-one
Michael AdditionMethyl vinyl ketone, Base2-(3-Oxobutyl)-4-nitrobenzofuran-3(2H)-one
AlkylationMethyl iodide, Base2-Methyl-4-nitrobenzofuran-3(2H)-one

Oxidative Transformations of the Benzofuran Ring System

The benzofuran ring system can be susceptible to oxidation, although the specific outcomes depend on the oxidizing agent and the substitution pattern of the molecule. ambeed.com The presence of the electron-withdrawing nitro group and the lactone-like structure of the furanone ring in this compound will influence its behavior towards oxidizing agents.

Potential sites for oxidation include:

The furanone ring: Strong oxidizing agents could potentially cleave the heterocyclic ring. For instance, ozonolysis could lead to the opening of the furanone ring.

The benzene ring: Under harsh oxidative conditions, the benzene ring could be degraded. However, the deactivating effect of the nitro group would make it more resistant to oxidation compared to an unsubstituted benzene ring. Oxidation of the benzene ring is generally less common than reactions on the heterocyclic portion.

The C-2 position: If the C-2 position is substituted with an alkyl group, this side chain could be susceptible to oxidation.

In the related benzofuran system, oxidation can lead to various functional groups depending on the conditions. ambeed.com For example, oxidation of 5-nitroisoquinoline (B18046) with KMnO₄ results in the oxidation of the pyridine ring, while in 5-aminoisoquinoline, the benzene ring is affected, indicating the profound influence of substituents on the site of oxidation. shahucollegelatur.org.in

Research on related nitro-substituted heterocycles has shown that the nitro group can participate in oxidative transformations. For instance, the photolysis of the charge-transfer complex of benzofuran and tetranitromethane can lead to a variety of oxidized and rearranged products. researchgate.net

The following table summarizes potential oxidative transformations of this compound:

Oxidizing AgentPotential Transformation
Strong Oxidants (e.g., KMnO₄, O₃)Ring cleavage of the furanone and/or benzene ring
Milder OxidantsPotential for more selective transformations, though specific outcomes are not well-documented for this particular compound.

Spectroscopic and Advanced Structural Characterization of 4 Nitrobenzofuran 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy would reveal the number of distinct proton environments in the 4-Nitrobenzofuran-3(2H)-one molecule. For the parent compound, one would expect to see signals corresponding to the methylene (B1212753) protons at the C2 position and the aromatic protons on the benzene (B151609) ring.

Expected Signals:

Methylene Protons (H2): A singlet would be anticipated for the two protons on the C2 carbon, likely appearing in the range of 4.5-5.0 ppm due to the influence of the adjacent carbonyl group and the ether oxygen.

Aromatic Protons (H5, H6, H7): The three protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nitro group at position 4 would significantly deshield the adjacent protons (H5 and H7), causing them to appear at a lower field (higher ppm). A complex splitting pattern (e.g., doublet of doublets, triplets) would arise from spin-spin coupling between these adjacent protons, allowing for their specific assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals provide insight into the electronic environment and hybridization of each carbon.

Expected Signals:

Carbonyl Carbon (C3): The ketone carbonyl carbon would be the most deshielded, appearing significantly downfield, typically in the range of 190-200 ppm.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the benzene ring. The carbon atom directly attached to the nitro group (C4) and the oxygen-bearing carbon (C7a) would have their chemical shifts significantly influenced by these substituents.

Methylene Carbon (C2): The C2 carbon would appear in the aliphatic region, with its chemical shift influenced by the adjacent oxygen and carbonyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the connectivity of the aromatic protons (e.g., H5 to H6, H6 to H7).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like C3, C3a, C4, and C7a) and piecing together the molecular framework. For instance, the methylene protons (H2) would be expected to show correlations to the carbonyl carbon (C3) and the bridgehead carbon (C3a).

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is useful for confirming through-space interactions within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group would be expected in the region of 1710-1730 cm⁻¹. This is one of the most prominent peaks in the spectrum.

NO₂ Stretches: Two strong absorption bands would be present corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O-C Stretch: Absorptions corresponding to the aryl-alkyl ether linkage would appear in the fingerprint region, typically around 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group would be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It bombards the molecule with energy, causing it to ionize and break into charged fragments, which are then detected.

The molecular formula for this compound is C₈H₅NO₄, with a monoisotopic mass of 179.02 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would be characteristic of the benzofuranone structure and the nitro substituent, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition (molecular formula) of the compound, distinguishing it from other compounds with the same nominal mass. For C₈H₅NO₄, the calculated exact mass is 179.02186. HRMS analysis would be expected to yield a measured value extremely close to this theoretical mass.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of chemical compounds. The process involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting fragment ions. This fragmentation provides valuable information about the molecule's structure, as the fragmentation patterns are determined by the compound's chemical bonds and functional groups.

In the context of this compound (Molecular Weight: 179.13 g/mol ), MS/MS analysis would begin with the ionization of the molecule, likely forming a protonated molecule [M+H]⁺ (m/z 180.03) in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is guided by the stability of the potential fragment ions and neutral losses.

Based on the structure, several fragmentation pathways can be postulated:

Loss of Nitrogen Dioxide (NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ molecule (46.01 Da). This would result in a significant fragment ion at m/z 134.02.

Loss of Carbon Monoxide (CO): The lactone (cyclic ester) and ketone functionalities within the benzofuranone core make it susceptible to the loss of carbon monoxide (28.01 Da). This can occur from the precursor ion or subsequent fragment ions.

Loss of the Nitro Group (NO₂): The nitro group itself can fragment, for instance, through the loss of NO.

The analysis of these fragment ions allows for the confirmation of the presence and connectivity of the key functional groups, such as the nitro group on the benzene ring and the furanone core. While specific experimental MS/MS data for this compound is not widely published, the principles of fragmentation analysis on related nitrofuran and nitroaromatic structures are well-established in the literature.

Table 1: Postulated MS/MS Fragmentation of this compound

Precursor Ion (m/z)Neutral LossMass of Loss (Da)Fragment Ion (m/z)Postulated Fragment Structure
180.03NO₂46.01134.02[M+H-NO₂]⁺
180.03CO28.01152.02[M+H-CO]⁺
134.02CO28.01106.01[M+H-NO₂-CO]⁺

Note: This table is based on theoretical fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.

The UV-Vis spectrum of this compound is dictated by its chromophore, which consists of a benzofuranone system. This system contains a benzene ring fused to a furanone ring, creating a conjugated system. The presence of the nitro group (–NO₂) as a powerful electron-withdrawing group and the carbonyl group (C=O) significantly influences the electronic transitions.

Two primary types of electronic transitions are expected for this molecule:

π → π* transitions: These occur in molecules with conjugated π systems and are typically high-energy, high-intensity absorptions. The extended conjugation of the benzofuranone core gives rise to these bands.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital. These absorptions are generally weaker in intensity than π → π* transitions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared against the theoretical values calculated from the compound's proposed empirical formula. This comparison is crucial for verifying the purity and confirming the elemental composition of a newly synthesized compound.

The molecular formula for this compound is C₈H₅NO₄. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Molecular Weight: (8 * 12.011) + (5 * 1.008) + (1 * 14.007) + (4 * 15.999) = 179.13 g/mol

The theoretical percentages are:

Carbon (C): (8 * 12.011 / 179.13) * 100% = 53.64%

Hydrogen (H): (5 * 1.008 / 179.13) * 100% = 2.81%

Nitrogen (N): (1 * 14.007 / 179.13) * 100% = 7.82%

Oxygen (O): (4 * 15.999 / 179.13) * 100% = 35.72%

In a typical research setting, a purified sample of this compound would be analyzed, and the experimentally determined percentages for C, H, and N would be expected to be within ±0.4% of the calculated theoretical values to be considered a positive validation of the empirical formula. This method is routinely reported in the synthesis of new benzofuran (B130515) derivatives to establish their composition.

Table 2: Theoretical Elemental Composition of C₈H₅NO₄

ElementSymbolTheoretical Percentage (%)
CarbonC53.64
HydrogenH2.81
NitrogenN7.82
OxygenO35.72

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By directing X-rays at a single crystal, a diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

A definitive crystal structure for this compound has not been found in a review of the available scientific literature. However, the analysis of closely related structures provides a clear indication of the type of data that would be obtained. For instance, the crystal structure of (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one, a derivative, has been reported. The study revealed its crystal system, space group, and unit cell dimensions, confirming its molecular geometry and describing the intermolecular interactions, such as C—H···O hydrogen bonds, that stabilize the crystal packing.

Should a single crystal of this compound be successfully grown and analyzed, X-ray crystallography would provide unambiguous data on:

The planarity of the benzofuranone ring system.

The precise bond lengths of the C-N bond and the N-O bonds in the nitro group.

The conformation of the five-membered furanone ring.

The intermolecular forces, such as π-π stacking or hydrogen bonds, that govern the packing of molecules in the solid state.

This information is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Table 3: Illustrative Crystal Data for a Related Benzofuranone Derivative

Parameter(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one
Empirical Formula C₁₅H₉NO₄
Crystal System Triclinic
Space Group P-1
a (Å) 6.6916 (2)
b (Å) 7.4708 (2)
c (Å) 12.6414 (3)
α (°) 100.459 (1)
β (°) 93.019 (2)
γ (°) 102.043 (1)
Volume (ų) 605.09 (3)
Z 2

Note: This data is for a derivative and is presented for illustrative purposes only.

Computational and Theoretical Studies on 4 Nitrobenzofuran 3 2h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in investigating the fundamental electronic properties of molecules. researchgate.net DFT methods are widely used to predict molecular geometries, vibrational frequencies, and electronic characteristics with a good balance of accuracy and computational cost. orientjchem.orgrsc.org For molecules in the benzofuran (B130515) family, DFT calculations have been successfully employed to analyze their structure, electronic properties, and reactivity. researchgate.netuj.ac.za

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. malayajournal.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

This energy gap helps to explain the charge transfer interactions that can occur within a molecule. researchgate.net For instance, in related heterocyclic systems, a small HOMO-LUMO gap has been shown to facilitate intramolecular charge transfer. researchgate.net While specific DFT calculations for the parent 4-Nitrobenzofuran-3(2H)-one are not extensively detailed in the available literature, the principles of FMO analysis are universally applicable. The energy of the HOMO is directly related to the ionization potential, while the LUMO energy relates to the electron affinity. These values, along with the energy gap, are key parameters for understanding electronic transitions, such as those observed in UV-Vis spectroscopy.

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

Parameter Symbol Significance
Highest Occupied Molecular Orbital Energy EHOMO Corresponds to the ability to donate an electron (ionization potential). researchgate.net
Lowest Unoccupied Molecular Orbital Energy ELUMO Corresponds to the ability to accept an electron (electron affinity). researchgate.net
HOMO-LUMO Energy Gap ΔE = ELUMO - EHOMO Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. malayajournal.orgresearchgate.net
Chemical Hardness η ≈ (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution or charge transfer. researchgate.net

Theoretical calculations are a powerful asset for predicting and interpreting spectroscopic data. DFT methods can accurately compute infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. orientjchem.orgresearchgate.net Predicted vibrational frequencies often show good agreement with experimental FT-IR data, although a scaling factor is sometimes applied to correct for systematic overestimation by the DFT method. nih.gov This allows for the precise assignment of vibrational modes to specific functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) within the DFT framework. nih.govnih.gov These theoretical predictions are invaluable for assigning experimental NMR signals and for the structural elucidation of new compounds. nih.govschrodinger.com For various complex organic molecules, including heterocyclic systems, a strong correlation between calculated and experimental NMR and IR data has been established. orientjchem.orgresearchgate.netnih.gov

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data for a Heterocyclic Compound

Spectroscopic Data Experimental Value DFT-Predicted Value
IR Frequencies (cm⁻¹)
C=O stretch 1710 1715
N-O stretch (asymmetric) 1530 1535
C-N stretch 1350 1352
NMR Chemical Shifts (ppm)
¹H (aromatic) 8.1 - 8.5 8.0 - 8.4
¹³C (C=O) 181.0 180.5

Note: This table is for illustrative purposes to show the typical correlation between experimental and theoretical values and does not represent actual data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netuni-muenchen.de It is used to predict how a molecule will interact with other species, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netdergipark.org.tr In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.netwavefun.com

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of both the carbonyl group and the nitro group. These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. researchgate.net Conversely, positive potential would likely be concentrated around the hydrogen atoms of the aromatic ring. MEP analysis is a valuable tool for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. uni-muenchen.deproteopedia.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Molecular Docking and In Silico Screening of this compound Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). ijpsonline.com This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity. uj.ac.za

Derivatives of this compound have been investigated as potential enzyme inhibitors through molecular docking studies. For example, a series of 2-benzylidenebenzofuran-3(2H)-ones, which include the 4-nitro and 6-chloro substituted core, were studied as inhibitors of human alkaline phosphatase. nih.gov The docking simulations predicted that these compounds fit well within the active site of the enzyme, with favorable binding energy values. nih.gov Another study investigated the interaction of 4-nitrophenyl functionalized benzofurans with bovine serum albumin (BSA), a model transport protein. nih.gov The docking results indicated that the benzofuran derivatives could be housed within the protein's binding pockets, suggesting that serum albumins could act as carriers for these compounds. nih.gov

The binding mechanism often involves a combination of interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site. plos.orgresearchgate.net For instance, in the study of alkaline phosphatase inhibitors, the chromone-like ring of the benzofuranone derivative was found to intrude into the inner part of the binding pocket. nih.gov

Table 3: Molecular Docking Results of Benzofuran Derivatives with Protein Targets

Compound Derivative Protein Target Binding Energy (kcal/mol) Interacting Residues
6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one Human Alkaline Phosphatase -6.038 (Not specified in abstract)
Other 2-benzylidenebenzofuran-3(2H)-one analogues Human Alkaline Phosphatase -3.273 to -5.877 (Not specified in abstract)
4-Nitrophenyl-functionalized benzofuran (BF1) Bovine Serum Albumin (BSA) (kD = 28.4 nM) Housed in the interior of the protein structure. nih.gov

Note: Binding energy and dissociation constant (kD) are measures of binding affinity. A more negative binding energy and a lower kD value indicate stronger binding.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.idresearchcommons.org A QSAR model is an equation that relates variations in activity to variations in molecular properties, known as descriptors. nih.gov

The development of a QSAR model involves calculating a set of descriptors for each molecule in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or physicochemical (e.g., LogP for lipophilicity). ui.ac.idneliti.com Using statistical methods like Multiple Linear Regression (MLR), a model is built that can predict the activity of new, unsynthesized compounds. ui.ac.idneliti.com

While specific QSAR studies focused solely on this compound derivatives are not prominent in the searched literature, the methodology has been applied to similar nitro-aromatic and heterocyclic structures like nitrobenzothiazoles. ui.ac.id For such a study on nitrobenzofuranone derivatives, descriptors would be calculated to quantify the effects of different substituents on the benzofuran core. The resulting model could then guide the synthesis of derivatives with potentially enhanced biological activity. nih.govmdpi.com

Table 4: Common Descriptors Used in QSAR Modeling

Descriptor Type Example Descriptors Information Provided
Electronic HOMO/LUMO energies, Dipole moment, Atomic net charges Describes the electronic distribution and reactivity. ui.ac.id
Steric / Topological Molecular Weight, Molar Refractivity, Kappa shape indices Describes the size, shape, and branching of the molecule.
Physicochemical LogP (Partition coefficient), Water Solubility (LogS) Describes the lipophilicity and hydrophilicity of the molecule.

| Thermodynamic | Heat of formation, Hydration energy | Describes the energetic properties of the molecule. |

Ligand-Protein Binding Interactions and Mechanisms (e.g., enzyme active sites)

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Transition state theory (TST) provides the fundamental framework for this analysis, positing that the rate of a reaction is governed by the concentration of an activated complex at the transition state and the frequency with which it converts to the product. wikipedia.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical determinant of the reaction rate. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these energy barriers.

A plausible synthetic route to this compound could involve the intramolecular cyclization of a suitably substituted precursor, such as a 2-halophenoxyacetic acid derivative. The optimization of such a synthesis would benefit from a detailed understanding of the key bond-forming step. For instance, modeling the intramolecular Friedel-Crafts-type acylation could reveal the energetic cost of forming the five-membered furanone ring.

Computational chemists can model this process by:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting material and the this compound product.

Transition State Search: Employing algorithms to locate the transition state structure connecting the reactant and an intermediate or the product. blogspot.com This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Determining the electronic energies of the reactant, transition state, and product. These are then corrected for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energies of activation (ΔG‡) and reaction (ΔG_rxn).

By comparing the activation energies of different proposed pathways or the effects of different catalysts and reaction conditions, a more efficient synthetic strategy can be devised. For example, the model might predict whether a Lewis acid or a Brønsted acid would be more effective at lowering the activation barrier for cyclization.

Interactive Data Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Synthetic Step

Below is a hypothetical table illustrating the kind of data generated from a reaction pathway analysis for a proposed intramolecular cyclization step. The values are representative of what might be expected for such a reaction, calculated at a common level of theory (e.g., B3LYP/6-311+G(d,p)).

Step DescriptionSpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
ReactantPrecursor Molecule0.000.00
Transition StateCyclization TS+22.5+24.8
ProductThis compound-5.2-4.5

Note: This data is illustrative. The transition state energy represents the kinetic barrier to the reaction, while the product energy indicates the thermodynamic driving force.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its physical properties and biological activity. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule and the energy barriers for interconversion between them. lumenlearning.com For this compound, the primary source of conformational flexibility is the five-membered furanone ring, which is not planar. It can adopt various puckered conformations, such as envelope and twist forms, to relieve ring strain.

Computational methods can systematically explore the conformational landscape by performing a potential energy surface scan. This involves systematically changing a key dihedral angle (e.g., within the furanone ring) and calculating the molecule's energy at each point. The resulting energy profile reveals the low-energy conformers and the rotational barriers between them.

Interactive Data Table 2: Hypothetical Relative Energies of this compound Conformers

This table presents plausible relative energies for different puckered conformations of the furanone ring, which could be identified through computational scans.

ConformerKey Dihedral Angle(s)Relative Energy (kcal/mol)Population at 298 K (%)
Envelope (C2-endo)O1-C2-C3-C3a ≈ 20°0.0075.3
TwistC2-C3-C3a-C7a ≈ -15°0.8520.1
Envelope (C3-endo)C2-C3-C3a-C7a ≈ 20°1.504.6

Note: This data is illustrative. It suggests that one conformer is likely to be dominant at room temperature, but others are accessible.

While conformational analysis provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net An MD simulation calculates the forces on each atom and integrates Newton's equations of motion, generating a trajectory that shows how the molecule moves, vibrates, and changes its conformation. wustl.edu These simulations are crucial for understanding:

Conformational Dynamics: Observing the actual transitions between different conformers and determining the timescales on which these events occur.

Solvent Effects: Simulating the molecule in an explicit solvent (like water or an organic solvent) to see how interactions with solvent molecules influence its preferred conformation and dynamics.

Flexibility: Quantifying the flexibility of different parts of the molecule, which is important for understanding how it might bind to a biological target.

A typical MD simulation of this compound would involve placing the molecule in a simulated box of solvent molecules and running the simulation for a period ranging from nanoseconds to microseconds. mdpi.com Analysis of the resulting trajectory would provide a wealth of information about its dynamic properties.

Interactive Data Table 3: Typical Parameters for a Molecular Dynamics Simulation

This table outlines a representative set of parameters for conducting an MD simulation on this compound.

ParameterValue/DescriptionPurpose
Force FieldOPLS-AA or GAFFDefines the potential energy function for all atoms.
System Size~5000 atomsIncludes the solute and enough solvent for a periodic box.
SolventTIP3P WaterA common model for simulating in an aqueous environment.
Temperature298 K (25 °C)Controlled by a thermostat (e.g., Nosé-Hoover).
Pressure1 atmControlled by a barostat (e.g., Parrinello-Rahman).
Simulation Time200 nsThe duration over which the trajectory is calculated.
Time Step2 fsThe small increment of time for integrating the equations of motion.

Investigation of Biological Activities Associated with 4 Nitrobenzofuran 3 2h One Derivatives in Vitro and Preclinical Models

Antimicrobial Activity Research (e.g., antibacterial, antifungal, anticandidal)

Derivatives of 4-Nitrobenzofuran-3(2H)-one have been the subject of extensive research to determine their effectiveness against a range of microbial pathogens.

In Vitro Efficacy Against Microbial Strains

Several studies have synthesized and evaluated new derivatives for their antimicrobial properties. For instance, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and tested for their antibacterial and antifungal activities. innovareacademics.in In one study, compound 2a , (3-(allyloxy)-5-nitrobenzofuran-2-yl)(4-chlorophenyl) methanone (B1245722), demonstrated the highest antibacterial activity among the tested compounds, while 2j showed the lowest. innovareacademics.in However, none of the synthesized compounds in this particular series exhibited any antifungal activity against the tested fungal strains. innovareacademics.in The antibacterial efficacy of these compounds is thought to stem from their ability to interact with extracellular and soluble proteins and to form complexes with bacterial cell walls. innovareacademics.in

Another study focused on aryl (5-nitrobenzofuran-2-yl)ketones and their corresponding ketoximes, evaluating their anticandidal activity. dergipark.org.trdergipark.org.tr The results indicated that converting the ketone group to an oxime significantly enhanced the activity. dergipark.org.tr Notably, compound 2c , which features a methoxy (B1213986) group on the phenyl ring, showed promising anticandidal activity against Candida albicans and Candida glabrata, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. dergipark.org.trresearchgate.net However, none of the synthesized compounds in this study surpassed the activity of the standard drugs, ketoconazole (B1673606) and fluconazole. dergipark.org.trdergipark.org.tr

Further research into benzofuran (B130515) derivatives has shown that substitutions at various positions on the benzofuran ring can significantly influence their antimicrobial spectrum. For example, some 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives have been synthesized and screened against Gram-positive and Gram-negative bacteria, as well as fungal strains. core.ac.uk Additionally, newly synthesized benzofuran derivatives, specifically those with a 7-chlorobenzofuran-3-yl hydrazine (B178648) or 5-nitrobenzofuran-3-yl)hydrazine core, have demonstrated potent antibacterial activity against Enterococcus Faecalis and significant activity against Candida albicans. cuestionesdefisioterapia.com

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives

Compound Microbial Strain Activity Reference
(3-(allyloxy)-5-nitrobenzofuran-2-yl)(4-chlorophenyl) methanone (2a) Bacillus flexus, Pseudomonas aeruginosa Highest antibacterial activity in its series innovareacademics.in
Aryl (5-nitrobenzofuran-2-yl)ketoxime with methoxy group (2c) Candida albicans, Candida glabrata MIC: 3.12 µg/mL dergipark.org.trresearchgate.net
Hydrazine derivatives Enterococcus Faecalis, Candida albicans Potent antibacterial and significant anticandidal activity cuestionesdefisioterapia.com

Mechanistic Insights into Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that their activity is linked to their chemical structure, which allows them to interfere with essential microbial processes. innovareacademics.in The ability of these compounds to interact with bacterial cell wall components and proteins is a likely contributor to their antibacterial properties. innovareacademics.in For antifungal action, the conversion of a ketone to an oxime appears to be a critical modification for enhanced activity, suggesting a specific interaction with fungal cellular targets. dergipark.org.tr The presence of a nitro group is also considered important for the biological activity of these compounds.

Antioxidant Activity Evaluations (In Vitro Assays)

The antioxidant potential of this compound derivatives has been assessed through various in vitro assays. A study on (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives evaluated their free radical scavenging activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. innovareacademics.in Among the tested compounds, compound 2d showed the highest free radical scavenging activity, while compound 2e had the least. innovareacademics.in The antioxidant capacity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. sapub.org

In a separate investigation, the antioxidant properties of 3,3-disubstituted-3H-benzofuran-2-one derivatives were evaluated in a cellular model of neurodegeneration. mdpi.com All tested compounds displayed antioxidant effects, with one compound, in particular, showing a significant ability to reduce intracellular reactive oxygen species (ROS) levels and protect neuronal cells from oxidative stress-induced death. mdpi.com This neuroprotective effect was linked to the upregulation of heme oxygenase-1 (HO-1), a key antioxidant defense enzyme. mdpi.com

Table 2: In Vitro Antioxidant Activity of Selected this compound Derivatives

Compound/Derivative Series Assay Finding Reference
(3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone (2d) DPPH Highest free radical scavenging activity in its series innovareacademics.in
3,3-disubstituted-3H-benzofuran-2-ones Cellular model of neurodegeneration Significant reduction of intracellular ROS and neuroprotection mdpi.com

Enzyme Inhibition Studies (In Vitro)

Derivatives of this compound have also been investigated as inhibitors of various enzymes, demonstrating their potential for therapeutic intervention in diseases associated with enzyme dysregulation.

Alkaline Phosphatase Inhibition Profiling and Kinetics

A series of 2-benzylidenebenzofuran-3(2H)-ones, which are structurally related to the core compound of interest, were synthesized and evaluated as inhibitors of alkaline phosphatase (AP). nih.gov Alkaline phosphatases are a group of enzymes involved in various physiological processes, and their inhibitors are of significant pharmacological interest. nih.gov Several of the synthesized aurone (B1235358) derivatives exhibited excellent inhibitory activity against human intestinal alkaline phosphatase (h-IAP), with some compounds being more potent than the standard inhibitor KH2PO4. nih.govrsc.org

Specifically, compounds 12 , 15 (6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one), 16 , 18 , 20 , and 21 showed outstanding inhibitory potential. nih.govrsc.org Compound 20 was identified as a particularly promising lead structure for designing more potent AP inhibitors, with an IC50 value of 1.055 ± 0.029 μM. nih.govrsc.orgresearchgate.net Kinetic studies, including Lineweaver-Burk plots, revealed that the most potent derivative, compound 20 , inhibited h-IAP through a non-competitive pathway. nih.govrsc.org

Table 3: In Vitro Alkaline Phosphatase Inhibition by 2-Benzylidenebenzofuran-3(2H)-one Derivatives

Compound IC50 (µM) Inhibition Type Reference
12 2.163 ± 0.048 - nih.govrsc.org
15 2.146 ± 0.056 - nih.govrsc.org
16 2.132 ± 0.034 - nih.govrsc.org
18 1.154 ± 0.043 - nih.govrsc.org
20 1.055 ± 0.029 Non-competitive nih.govrsc.orgresearchgate.net
21 2.326 ± 0.059 - nih.govrsc.org
KH2PO4 (Standard) 2.80 ± 0.065 - nih.govrsc.org

Other Enzymatic Target Identification and Inhibition Mechanisms

Beyond alkaline phosphatase, nitrobenzofuran derivatives have been explored as inhibitors of other enzymes. For example, a series of 2-phenylbenzofuran (B156813) derivatives with nitro substitutions were synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders. unica.itbohrium.com In this series, 2-(3-methoxyphenyl)-5-nitrobenzofuran (9) was the most potent MAO-B inhibitor, with an IC50 of 0.024 µM, while 7-nitro-2-phenylbenzofuran (7) was the most potent MAO-A inhibitor (IC50 = 0.168 µM). unica.itbohrium.com Both compounds were found to be reversible inhibitors. unica.itbohrium.com

The mechanism of inhibition for these compounds often involves specific interactions with the active site or allosteric sites of the target enzyme. Molecular docking studies have been employed to understand these interactions and to guide the design of more potent and selective inhibitors. nih.govunica.itbohrium.com

Cytotoxicity Assessments in Cancer Cell Lines (In Vitro)

Derivatives based on the benzofuran-3(2H)-one scaffold have been the subject of extensive research to evaluate their potential as anticancer agents. In vitro studies using various human cancer cell lines have demonstrated significant cytotoxic activity.

Potency and Selectivity Against Various Human Cancer Cell Lines

The cytotoxic potential of this compound and related benzofuran derivatives has been quantified against a diverse panel of human cancer cell lines. The potency is often expressed as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of the cells.

For instance, a series of 2-benzylidenebenzofuran-3(2H)-ones, which share the core structure, were synthesized and evaluated. Among them, several derivatives containing a nitro group at the 4-position showed potent activity. For example, 6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-one exhibited an IC₅₀ value of 2.132 ± 0.034 μM against alkaline phosphatase, an enzyme often implicated in cancer progression. nih.gov Another derivative, 6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one, also showed strong inhibition with an IC₅₀ of 2.146 ± 0.056 μM. nih.gov

The substitution pattern on the benzofuran ring and its appendages plays a critical role in determining both potency and selectivity. Studies on ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate demonstrated good cytotoxic activity against the HCT 116 colon cancer cell line, with an IC₅₀ value of 8.5 μg/mL. researchgate.net In contrast, its methyl-substituted intermediate showed significantly lower activity (IC₅₀ = 95.2 μg/mL), highlighting the impact of small structural changes. researchgate.net

Selectivity, the ability of a compound to target cancer cells over normal, healthy cells, is a crucial parameter. Halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC₅₀ values as low as 0.1 μM, while showing no cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). mdpi.com Similarly, certain bromoalkyl and bromoacetyl derivatives of benzofuran were found to be selective towards K562 cancer cells without toxic effects on normal human keratinocytes (HaCaT). nih.gov However, not all derivatives exhibit this selectivity; some silylated furanone derivatives were potent against A549 lung cancer cells but also affected the viability of noncancerous BEAS-2B cells. mdpi.com

Table 1: In Vitro Cytotoxicity of Benzofuran-3(2H)-one Derivatives Against Various Cancer Cell Lines
Compound NameCell LineIC₅₀ ValueReference
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylateHCT 116 (Colon)8.5 µg/mL researchgate.net
6-Chloro-2-(4-chlorobenzylidene)-4-nitrobenzofuran-3(2H)-oneAlkaline Phosphatase2.132 ± 0.034 µM nih.gov
6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-oneAlkaline Phosphatase2.146 ± 0.056 µM nih.gov
Halogenated benzofuran derivative (Compound 1)HL60 (Leukemia)0.1 µM mdpi.com
Halogenated benzofuran derivative (Compound 1)K562 (Leukemia)5 µM mdpi.com

Proposed Mechanisms of Cell Growth Inhibition

The anticancer effects of this compound derivatives are attributed to several mechanisms of action. A primary mode of action for many benzofuran derivatives is the induction of apoptosis, or programmed cell death. mdpi.com

One investigated mechanism involves the targeting of specific signaling pathways crucial for cancer cell survival and proliferation. For example, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is vital for tumor growth in low-oxygen environments. mdpi.comnih.gov Others have been shown to act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors. researchgate.net

Further mechanistic studies have revealed that active benzofuran derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) within cancer cells. nih.gov This oxidative stress can trigger downstream cell death pathways. The activation of caspases, a family of proteases that execute apoptosis, is another common finding. Specifically, the activation of caspase-3 and the downregulation of survivin, an inhibitor of apoptosis protein (IAP), have been identified as key events in the apoptotic process induced by some furanone derivatives. nih.govmdpi.com The proapoptotic activity has been confirmed through methods like the Annexin V-FITC test, which detects early apoptotic cells. nih.gov

Anti-inflammatory Activity in Cellular Models (In Vitro)

Beyond their cytotoxic properties, benzofuran derivatives have been evaluated for their anti-inflammatory potential. Chronic inflammation is a known contributor to the development and progression of various diseases, including cancer.

In vitro anti-inflammatory activity is often assessed using lipopolysaccharide (LPS)-stimulated cellular models, such as RAW 264.7 macrophage cells or BV-2 microglial cells. mdpi.comnih.gov LPS stimulation mimics a bacterial infection, leading to the production of inflammatory mediators like nitric oxide (NO). The ability of a compound to inhibit NO production is a key indicator of its anti-inflammatory effect. Several heterocyclic/benzofuran hybrids have demonstrated a significant, dose-dependent reduction in NO generation in these models, with some compounds showing low cytotoxicity to the cells themselves. mdpi.com

The mechanisms underlying this anti-inflammatory action are multifaceted. Some derivatives are believed to exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins. nih.govresearchgate.net Furthermore, they can modulate critical signaling pathways. Research has shown that some benzofuran hybrids can suppress inflammatory responses by targeting the NF-κB and MAPK signaling pathways. mdpi.com Another identified mechanism is the activation of the Nrf2-HO-1 pathway, which helps to reduce oxidative stress and alleviate inflammation. nih.gov Additionally, certain benzofuran derivatives have been shown to directly inhibit the release of pro-inflammatory cytokines like interleukin-6 (IL-6) from cancer cells. nih.gov

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives
Compound TypeModelObserved EffectProposed MechanismReference
Benzofuran-heterocycle hybridsLPS-stimulated RAW 264.7 cellsInhibition of NO productionInhibition of NF-κB and MAPK signaling mdpi.com
Bromoacetyl derivatives of benzofuranK562 cellsInhibition of IL-6 releaseDirect cytokine inhibition nih.gov
2H-1,4-benzoxazin-3(4H)-one derivativesLPS-induced BV-2 cellsReduced NO productionActivation of Nrf2-HO-1 pathway, downregulation of iNOS/COX-2 nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Potency

Structure-activity relationship (SAR) analysis is essential for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective derivatives. For benzofuran-3(2H)-one derivatives, several key structural features have been identified as critical determinants of their biological effects. nih.gov

One of the most significant findings is the impact of halogenation. The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran structure consistently leads to a marked increase in anticancer activity. mdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. mdpi.com The position of the halogen is also crucial; its placement on alkyl or acetyl side chains, rather than directly on the benzofuran ring, can be a critical determinant of biological activity. mdpi.com

The nature of the substituent on the exocyclic double bond of 2-benzylidenebenzofuran-3(2H)-ones also profoundly affects activity. The electronic properties and position of substituents on the benzylidene ring are key factors. nih.gov

Furthermore, other modifications have been shown to enhance potency. For example, converting a ketone group to an oxime has been found to elevate the biological activity of some nitrobenzofuran derivatives. dergipark.org.tr Additionally, the introduction of bulkier, amine-containing groups, such as piperidine, can improve physicochemical properties and enhance cytotoxicity. mdpi.com This SAR data provides a rational framework for the future development of this compound derivatives as potential therapeutic agents.

Advanced Applications and Emerging Research Frontiers for 4 Nitrobenzofuran 3 2h One Scaffolds

Applications in Organic Electronics and Optoelectronic Materials

The field of organic electronics leverages the properties of organic molecules to create electronic devices. rsc.org The 4-nitrobenzofuran-3(2H)-one core and its derivatives are being explored for their potential in this area due to their tunable electronic and photophysical properties.

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Organic light-emitting diodes (OLEDs) are a prominent application of organic electronics, where organic compounds emit light in response to an electric current. ossila.comresearchgate.net The efficiency and color of the emitted light are determined by the molecular structure of the emissive materials. nih.gov While direct research on the application of this compound in OLEDs is still emerging, the broader class of benzofuran (B130515) derivatives has shown promise. For instance, certain benzofuran derivatives are being investigated as fluorescent materials, which are crucial components of OLEDs. acgpubs.org The nitro group in the this compound scaffold acts as a strong electron-withdrawing group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key factor in the design of fluorescent materials and OLED emitters. mdpi.comrsc.org

Investigation of Photophysical Properties

The photophysical properties of a molecule, such as its absorption and emission of light, are fundamental to its use in optoelectronic devices. academie-sciences.fr Research into derivatives of this compound has provided insights into their photophysical behavior. For example, studies on related nitrobenzofuran compounds have detailed their absorption maxima (λmax) in various solvents. nih.govmdpi.com The presence and position of substituents on the benzofuran ring significantly influence these properties. bohrium.com

Table 1: Photophysical Properties of Selected 6-Chloro-4-nitrobenzofuran-3(2H)-one Derivatives

CompoundSubstituent on Benzylideneλmax (nm) in CH2Cl2Reference
15 4-(dimethylamino)412 nih.gov
16 4-chloro455 nih.gov
17 4-fluoro429 nih.gov
18 2,4-dimethyl380 nih.gov

This table illustrates how different substituents on the benzylidene moiety of 6-chloro-4-nitrobenzofuran-3(2H)-one derivatives affect their maximum absorption wavelength.

Further research into the fluorescence quantum yield and the specific absorption and emission maxima of this compound and its tailored derivatives is crucial for optimizing their performance in potential optoelectronic applications. researchgate.net The investigation of how different functional groups alter the electronic properties and excited state dynamics will be pivotal for designing next-generation organic electronic materials. scielo.org.mxmdpi.com

Development as Chemical Probes and Molecular Sensors

A molecular sensor, or chemosensor, is a molecule designed to signal the presence of a specific analyte. wikipedia.org These sensors typically consist of a recognition moiety that binds to the analyte and a signaling moiety that produces a detectable change, often in fluorescence. mdpi.com The this compound scaffold is a promising candidate for the development of chemical probes due to its inherent spectroscopic properties and the potential for functionalization. cymitquimica.com

The nitro group, being a strong electron-withdrawing group, can play a crucial role in the signaling mechanism of a chemosensor. For instance, the interaction of an analyte with a receptor site on a this compound-based probe could modulate the intramolecular charge transfer, leading to a change in the fluorescence emission. researchgate.net This principle has been demonstrated in other nitrobenzofuran-based systems. researchgate.net The development of these probes requires careful design to ensure high selectivity and sensitivity for the target analyte. nih.govmdpi.comfrontiersin.org The ability to detect specific ions or molecules is critical in various fields, including environmental monitoring and medical diagnostics. d-nb.info

Utilization in Polymer Science and Functional Materials Design

The incorporation of specific molecular scaffolds into polymers can impart unique functionalities to the resulting materials. The this compound unit, with its reactive sites, can be envisioned as a building block in polymer science for the creation of functional materials. While direct polymerization of this compound is not extensively documented, the functionalization of its derivatives opens pathways for their inclusion in polymer chains. For example, derivatives could be designed with polymerizable groups, allowing them to be integrated into various polymer backbones.

The properties of the resulting polymers would be influenced by the electronic and structural characteristics of the this compound moiety. The strong dipole moment associated with the nitro group could lead to polymers with interesting dielectric properties. Furthermore, the potential for these units to participate in charge-transfer interactions could be exploited in the design of conductive or photoconductive polymers. The development of such functional polymers could find applications in areas such as energetic materials, where polynitro aromatic compounds are of interest. mdpi.com

Role as Key Intermediates in the Synthesis of Complex Natural Products and Pharmacologically Relevant Molecules

The this compound scaffold serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity. researchgate.net The nitro group can be chemically transformed into other functional groups, such as amines, which are common in bioactive compounds. wiley.com This versatility allows chemists to use the this compound core to construct a variety of more elaborate molecular architectures.

For example, the dearomative (3+2) cycloaddition of 2-nitrobenzofurans (a related class of compounds) has been used to create complex polycyclic frameworks found in some natural products. researchgate.netmdpi.com These frameworks often form the core of molecules with interesting biological properties. mdpi.com Similarly, the this compound ring system can be a starting point for the synthesis of various heterocyclic compounds. cuestionesdefisioterapia.comwiley.com The strategic modification of this scaffold has led to the discovery of molecules with a range of biological activities, highlighting its importance in medicinal chemistry and drug discovery. nih.govbohrium.com

Q & A

Q. What are the standard synthetic routes for 4-nitrobenzofuran-3(2H)-one derivatives, and how can reaction conditions be optimized for yield?

A common method involves condensation reactions using substituted benzaldehydes and nitro-containing precursors under anhydrous conditions. For example, 4-nitrobenzaldehyde can react with 3-benzoylpropionic acid in acetic anhydride with triethylamine as a catalyst, followed by reflux and crystallization . Optimization includes adjusting reaction time (e.g., 4–6 hours), solvent choice (e.g., methanol for crystallization), and stoichiometry (1:1 molar ratio of aldehyde to acid). Monitoring via TLC (e.g., cyclohexane:ethyl acetate 3:1) ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • UV-Vis : To confirm π→π* transitions (e.g., λmax ≈ 473 nm in CH2Cl2) .
  • FTIR : Identification of carbonyl (C=O, ~1705 cm<sup>-1</sup>) and nitro (NO2, ~1321 cm<sup>-1</sup>) groups .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR for structural elucidation (e.g., aromatic protons at δ 8.56–7.15 ppm, methoxy groups at δ 3.88 ppm) .
  • Mass spectrometry : EI-MS for molecular ion confirmation (e.g., [M]<sup>+</sup> at m/z 331.0236) .

Q. How can researchers ensure reproducibility in synthesizing nitro-substituted benzofuranones?

Strict anhydrous conditions, controlled temperature (e.g., reflux at 110–120°C), and standardized purification methods (e.g., column chromatography with petroleum ether:ethyl acetate) are critical. Documenting solvent gradients and crystallization solvents (e.g., methanol) minimizes variability .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of molecular orbitals, charge distribution, and reactivity. Basis sets like 6-31G(d,p) are recommended for nitro-group polarization effects . For correlation-energy calculations, the Colle-Salvetti formula, adapted with gradient expansions, achieves <5% deviation in energy predictions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives as enzyme inhibitors?

SAR analysis involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl at position 6) enhances alkaline phosphatase inhibition (IC50 reduction by 30–50%) .
  • Kinetic assays : Competitive/non-competitive inhibition modes are determined via Lineweaver-Burk plots .
  • Molecular docking : Simulations using software like AutoDock Vina reveal binding interactions (e.g., nitro group hydrogen bonding to active-site residues) .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar nitrobenzofuranones?

Discrepancies in NMR shifts or FTIR peaks may arise from tautomerism or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography : Resolve ambiguity via single-crystal structures (e.g., CCDC deposition ID 1505246 for related compounds) .
  • Comparative DFT analysis : Predict spectral profiles under different conformations .

Q. What are the safety protocols for handling nitro-substituted benzofuranones in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and fume hoods for powder handling .
  • Waste disposal : Neutralize nitro-containing residues with reducing agents (e.g., NaHSO3) before disposal .
  • Emergency measures : Immediate rinsing for skin/eye contact (15 minutes) and medical consultation for inhalation exposure .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionReference
Reaction solventAcetic anhydride
CatalystTriethylamine (3 drops)
Reaction time4–6 hours
Purification methodColumn chromatography
Crystallization solventMethanol

Q. Table 2. Computational Methods for Electronic Property Analysis

MethodApplicationAccuracyReference
B3LYP/6-31G(d,p)Molecular orbital analysis±2.4 kcal/mol
Colle-Salvetti formulaCorrelation-energy density<5% error

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.